(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or introduce new functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions within the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic framework but differ in the presence of a double bond and the absence of a carboxylic acid group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in drug discovery and synthesis.
Uniqueness
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct reactivity and biological activity. Its bicyclic framework provides rigidity and stability, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
PLUWVUSFPGLDMG-CAHLUQPWSA-N |
Isomeric SMILES |
C1CNC[C@]2([C@@H]1C2)C(=O)O |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.